Product packaging for 2'-O-Allyl-2-thiouridine(Cat. No.:CAS No. 647839-07-4)

2'-O-Allyl-2-thiouridine

Cat. No.: B12596900
CAS No.: 647839-07-4
M. Wt: 300.33 g/mol
InChI Key: XWFFNDZIZXJQCM-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-Allyl-2-thiouridine is a chemically modified nucleoside that is strategically engineered to improve the performance of synthetic oligonucleotides for therapeutic and diagnostic applications. This double-modified compound incorporates two key alterations: a sulfur-for-oxygen substitution at the 2-position of the uracil base and an allyl group at the 2'-position of the ribose sugar. Research demonstrates that 2-thiouridine derivatives significantly enhance the thermal stability of RNA duplexes and increase base-pairing selectivity, strongly favoring adenosine over guanosine as a binding partner and thereby reducing off-target effects . The 2-thio modification shifts the sugar conformation towards the C3'-endo puckering, which is preferential for A-form helix formation and stabilizes the duplex . The 2'-O-allyl modification on the ribose ring further augments the nucleoside's properties by providing enhanced resistance to nuclease degradation and adjusting the pharmacokinetic profile, leading to improved in vivo stability for oligonucleotide-based therapeutics . Oligonucleotides incorporating 2'-O-alkyl-2-thiouridine derivatives are therefore highly valuable for applications requiring high-fidelity binding, such as antisense strategies, single nucleotide polymorphism (SNP) analysis, and particularly for short interfering RNA (siRNA) therapeutics, where they contribute to more effective gene silencing . This combination of features makes this compound a critical building block for developing advanced research tools and next-generation genetic medicines. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O5S B12596900 2'-O-Allyl-2-thiouridine CAS No. 647839-07-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647839-07-4

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C12H16N2O5S/c1-2-5-18-10-9(17)7(6-15)19-11(10)14-4-3-8(16)13-12(14)20/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,20)/t7-,9-,10-,11-/m1/s1

InChI Key

XWFFNDZIZXJQCM-QCNRFFRDSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O

Canonical SMILES

C=CCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O

Origin of Product

United States

Synthetic Methodologies for 2 O Allyl 2 Thiouridine and Its Oligonucleotide Conjugates

Precursor Synthesis and Regioselective Functionalization

The initial stages of synthesizing 2'-O-Allyl-2-thiouridine focus on the preparation of key precursors through the targeted functionalization of the uracil (B121893) base and the ribose sugar moiety.

Strategies for Uracil Base Derivatization

The introduction of a thio group at the 2-position of the uracil base is a critical first step. A common method involves the silylation of 2-thiouracil (B1096) using reagents like hexamethyldisilazane (HMDS) in the presence of a catalyst such as trimethylsilyl chloride or ammonium sulfate. amazonaws.com This silylation step activates the uracil ring for subsequent glycosylation. amazonaws.com An alternative approach involves the 4-O-protection of the uracil base, which can also facilitate the synthesis of 2-thiouridine (B16713) derivatives. nih.govacs.org

Ribose Sugar Moiety Modification for 2'-O-Allylation

The regioselective introduction of the allyl group at the 2'-hydroxyl position of the ribose sugar is a pivotal step. One effective method employs a di-t-butylsilylene group to simultaneously protect the 3'- and 5'-hydroxyl functions of a ribonucleoside. nih.gov This leaves the 2'-hydroxyl group available for subsequent alkylation with an allylating agent. nih.gov Another strategy utilizes phase transfer catalysis, where dibutyltin oxide acts as a mild base in conjunction with a catalyst like tetrabutylammonium bromide to achieve regioselective O-allylation of uridine (B1682114). tandfonline.com Oxa-Michael additions have also been explored for the selective alkylation of the 2'-hydroxyl group. acs.org

Glycosidic Bond Formation and Stereochemical Control

The formation of the N-glycosidic bond between the modified uracil base and the ribose sugar is a crucial step that dictates the stereochemistry of the final nucleoside. wikipedia.orgnih.gov A widely used method is the condensation of a silylated 2-thiouracil with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. amazonaws.com This reaction is typically catalyzed by a Lewis acid, for instance, tin(IV) chloride, in a suitable solvent like dichloroethane. amazonaws.com This process generally favors the formation of the desired β-anomer due to the anomeric effect and the influence of the protecting groups on the ribose sugar. wikipedia.org

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound relies heavily on the use of protecting groups to ensure that reactions occur at the desired positions. umich.eduresearchgate.netglenresearch.com For the ribose moiety, in addition to the strategies for regioselective 2'-O-allylation, the 5'-hydroxyl group is commonly protected with an acid-labile group like the 4,4'-dimethoxytrityl (DMT) group. tandfonline.comglenresearch.com This allows for easy removal during the automated synthesis cycle. danaher.combiotage.com The exocyclic amino groups of other nucleobases (if present in a larger oligonucleotide) are typically protected with acyl groups such as benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu). researchgate.netglenresearch.com The choice of these protecting groups is critical as they must be stable during the synthesis and selectively removable at the end without affecting the final product. umich.edu

Phosphoramidite (B1245037) Synthesis of this compound Building Blocks

To enable the incorporation of this compound into an oligonucleotide chain using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. wikipedia.orgcore.ac.ukrsc.org This involves the phosphitylation of the 3'-hydroxyl group of the protected this compound nucleoside. google.com The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite is a stable compound that can be readily activated during the coupling step of oligonucleotide synthesis. libpubmedia.co.uk

Solid-Phase Oligonucleotide Synthesis Incorporating this compound

The incorporation of the this compound phosphoramidite into an oligonucleotide chain is achieved through solid-phase synthesis, a cyclic process that allows for the sequential addition of nucleotide building blocks. danaher.comwikipedia.orgcore.ac.uknih.gov The synthesis is typically performed on a solid support, such as controlled pore glass (CPG) or polystyrene. biotage.comcore.ac.uk

The synthesis cycle consists of four main steps:

Detritylation: The acid-labile 5'-DMT protecting group of the nucleoside attached to the solid support is removed. danaher.combiotage.com

Coupling: The this compound phosphoramidite is activated, typically by a weak acid like tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. core.ac.uknih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling reactions. nih.gov

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage. core.ac.uk

This cycle is repeated until the desired oligonucleotide sequence is assembled. wikipedia.orgnih.gov Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product. wikipedia.org

Synthesis of Conformationally Restricted Analogues (e.g., LNA-2-thiouridine)

The synthesis of conformationally restricted analogues of this compound, such as Locked Nucleic Acid (LNA) 2-thiouridine (s²Uᴸ), represents a significant advancement in the design of oligonucleotides with enhanced binding affinity and target selectivity. nih.govnih.govacs.org LNA nucleosides contain a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the furanose ring in a C3'-endo conformation characteristic of A-form nucleic acids. nih.govacs.org This pre-organization of the sugar moiety leads to more stable duplexes with complementary RNA and DNA strands. nih.govacs.org

The first chemical synthesis of LNA-2-thiouridine was a notable development, as it combines the duplex-stabilizing properties of the 2-thio modification with the conformational rigidity of the LNA scaffold. nih.govacs.orgsemanticscholar.org A key challenge in the synthesis is the potential for S-alkylation of the 2-thiouracil base during the nucleoside condensation step. nih.gov To circumvent this, specific synthetic strategies have been developed.

Oligonucleotides containing LNA-2-thiouridine are synthesized using standard β-cyanoethyl phosphoramidite chemistry on an automated DNA/RNA synthesizer. nih.govacs.orgnih.gov The LNA phosphoramidites are known to be more sterically hindered than standard DNA phosphoramidites, necessitating a longer coupling time for efficient incorporation. glenresearch.com Following assembly, the oligonucleotides are deprotected and purified using standard protocols. nih.govacs.org

The incorporation of LNA-2-thiouridine into oligonucleotides has been shown to significantly enhance the thermodynamic stability of duplexes formed with complementary RNA targets. nih.govnih.govacs.org This increased stability is particularly beneficial for applications requiring high binding affinity, such as antisense therapy and diagnostics. nih.govacs.org

Table 1: Thermodynamic Stability of LNA-2-O-methylRNA/RNA Duplexes

This table presents the thermodynamic stabilities (ΔG°₃₇ in kcal/mol) of duplexes formed between a modified oligonucleotide and a complementary RNA strand. The modified strand has the sequence 5'-YCᴹUᴹAᴹCᴹCᴹAᴹ-3', where Y represents different uridine analogues, and the complementary RNA strand is 3'-AGAUGGU-5'.

Modified Nucleoside (Y)Complementary StrandΔG°₃₇ (kcal/mol)
2'-O-methyluridine (Uᴹ)3'-AGAUGGU-5'-7.18
2'-O-methyl-2-thiouridine (s²Uᴹ)3'-AGAUGGU-5'-7.67
LNA-uridine (Uᴸ)3'-AGAUGGU-5'-7.64
LNA-2-thiouridine (s²Uᴸ)3'-AGAUGGU-5'-8.51
Data sourced from Kierzek et al. (2009). nih.gov

Conformational and Structural Characterization of 2 O Allyl 2 Thiouridine Modified Nucleic Acids

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable tools for elucidating the three-dimensional structure and conformational dynamics of modified nucleic acids. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in providing detailed insights into the structural consequences of incorporating 2'-O-Allyl-2-thiouridine into oligonucleotides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-level structural characterization of nucleic acids in solution. wpmucdn.comethernet.edu.et A variety of NMR experiments, including 1D ¹H and ¹³C NMR, as well as 2D experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to determine the precise conformation of this compound and its impact on the structure of oligonucleotides. nih.gov

¹H NMR spectroscopy provides crucial information about the sugar pucker conformation through the analysis of the coupling constants between the H1' and H2' protons (³J(H1'-H2')). researchgate.net The magnitude of this coupling constant is directly related to the dihedral angle between these protons, which in turn is a key determinant of the ribose ring's pucker. researchgate.net For 2'-O-alkylated 2-thiouridine (B16713) derivatives, ¹H NMR analysis is a key method to study their structural properties. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the nucleoside. Chemical shifts of the sugar carbons, particularly C2' and C3', are sensitive to the sugar pucker conformation.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in a this compound Monomer

ProtonChemical Shift (ppm)
H1'~5.9
H2'~4.3
H3'~4.1
H4'~4.0
H5', H5''~3.8, 3.7
Allyl-CH=~5.8
Allyl-CH₂~4.2
Allyl-=CH₂~5.2, 5.1

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of nucleic acids. nih.govsubr.edu The CD spectrum of a nucleic acid is highly dependent on its helical conformation. The characteristic CD spectrum for an A-form helix, which is typical for RNA and many modified oligonucleotides, shows a positive band around 260 nm and a negative band around 210 nm. In contrast, the canonical B-form DNA duplex exhibits a positive band around 275 nm and a negative band around 245 nm.

Influence of 2-Thio Modification on Sugar Pucker Conformation (C3'-endo Preference)

The substitution of the oxygen atom at the 2-position of the uracil (B121893) base with a sulfur atom, creating 2-thiouridine, has a profound effect on the conformational preference of the ribose sugar. nih.gov This modification significantly favors the C3'-endo (North) conformation of the sugar pucker. nih.gov In the C3'-endo conformation, the C3' atom is displaced towards the same side of the furanose ring as the C5' atom. This contrasts with the C2'-endo (South) conformation, which is predominantly found in B-form DNA. glenresearch.comx3dna.org

The preference for the C3'-endo conformation in 2-thiouridine is attributed to a combination of steric and electronic effects. The larger van der Waals radius of the sulfur atom compared to oxygen leads to increased steric repulsion with the 2'-hydroxyl group, which is alleviated in the C3'-endo pucker. This conformational rigidity also influences the conformation of adjacent nucleotides, promoting an A-form geometry in single-stranded RNA. nih.gov

The ratio of C3'-endo to C2'-endo conformers can be quantified using ¹H NMR by measuring the coupling constant ³J(H1'-H2'). researchgate.net A smaller value for this coupling constant (typically < 5 Hz) indicates a higher population of the C3'-endo conformation. researchgate.net

Effects of 2'-O-Allyl Substitution on Nucleoside and Oligonucleotide Conformation

The addition of an allyl group at the 2'-hydroxyl position of the ribose sugar further influences the conformational properties of the nucleoside. Similar to other 2'-O-alkyl modifications, the 2'-O-allyl group also promotes a C3'-endo sugar pucker. This is due to the steric bulk of the allyl group, which disfavors the C2'-endo conformation where it would clash with the nucleobase.

Oligonucleotides containing 2'-O-allyl modifications have been shown to be effective antisense probes. nih.gov The 2'-O-allyl derivatives bind rapidly and stably to their target sequences. nih.gov This enhanced binding affinity is, in part, a consequence of the pre-organization of the oligonucleotide into an A-form-like conformation, which is energetically favorable for binding to RNA targets.

Higher-Order Structural Properties of Modified Oligonucleotides (A-form Helices)

The strong preference for the C3'-endo sugar pucker induced by both the 2-thio and 2'-O-allyl modifications dictates that oligonucleotides incorporating this compound will adopt an A-form helical structure. glenresearch.comnih.gov The A-form helix is characterized by a wider and more compact structure compared to the B-form helix. glenresearch.com In an A-form duplex, the base pairs are tilted with respect to the helical axis and are displaced from the center of the helix, resulting in a shallow and wide major groove and a deep and narrow minor groove. glenresearch.com

The adoption of an A-form helix is a key feature of RNA duplexes and is also observed in DNA-RNA hybrids. The ability of this compound to enforce an A-form geometry is a significant advantage in the design of antisense oligonucleotides that target RNA molecules.

Analysis of Base-Pairing Geometries and Stacking Interactions in Modified Duplexes

The 2-thio modification on the uridine (B1682114) base not only influences the sugar pucker but also affects the base-pairing and stacking interactions within a nucleic acid duplex. Oligonucleotides containing 2-thiouridine generally form more stable duplexes with complementary RNA strands compared to their unmodified counterparts. nih.gov

Recent studies have revealed that 2-thiouridine can form an unusual but stable base pair with another 2-thiouridine (s²U:s²U). nih.govnih.govacs.orguchicago.edu High-resolution crystal structures have shown that the geometry and stacking interactions in duplexes with s²U:s²U pairs are similar to those with U:U pairs. nih.govnih.gov A notable difference is the replacement of the C=O···H-N hydrogen bond in a U:U pair with a C=S···H-N hydrogen bond in the s²U:s²U pair. nih.govnih.gov

The thermodynamic stability of the s²U:s²U base pair is comparable to that of a canonical A:U base pair. nih.govacs.org This stability is attributed to favorable stacking interactions and the pre-organization of the single-stranded RNA containing s²U for hybridization. nih.govuchicago.edu

Table 2: Thermodynamic Parameters for Duplex Formation

DuplexΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
A:U-1.2-7.9-22.2
U:U+2.7-4.5-24.1
s²U:s²U-1.1-10.3-30.8

Data adapted from studies on similar modified duplexes. Actual values may vary based on sequence context.

Hybridization and Thermodynamic Properties of 2 O Allyl 2 Thiouridine Modified Oligonucleotides

Thermal Stability of RNA Duplexes (Tₘ Measurements)

The incorporation of 2-thiouridine (B16713) (s²U) into RNA oligonucleotides has a profound impact on the thermal stability of RNA duplexes. oup.comnih.gov Melting temperature (Tₘ) measurements consistently demonstrate that s²U significantly stabilizes RNA duplex structures compared to their unmodified uridine (B1682114) counterparts. oup.com In one study involving a pentamer duplex model, the substitution of a single uridine with 2-thiouridine increased the Tₘ from 19.0°C to 30.7°C, an enhancement of 11.7°C. oup.comnih.gov This substantial stabilization is attributed to the unique properties of the 2-thio modification, which promotes a rigid C3'-endo sugar pucker characteristic of A-form RNA, leading to a more organized and stable helical structure. oup.com

Furthermore, the alkylation of the 2'-hydroxyl group, such as with a 2'-O-allyl group, is a well-established strategy for increasing duplex stability. nih.gov Oligonucleotides containing 2'-O-alkylated 2-thiouridine derivatives are designed with the goal of forming even more stable duplexes with their target RNA strands. nih.gov While specific Tₘ values for 2'-O-allyl-2-thiouridine are not detailed in the available literature, the combined effect of the 2-thio group and 2'-O-alkylation is expected to result in exceptionally stable RNA duplexes, making such modified oligonucleotides highly desirable for applications requiring strong hybridization affinity. nih.gov

The table below presents data from studies on 2-thiouridine, illustrating its stabilizing effect.

Duplex Sequence (Modified residue underlined)Complementary StrandTₘ (°C)ΔTₘ vs. Unmodified (°C)
GU UUCGmAmAmAmCm19.0Ref.
Gs²U UUCGmAmAmAmCm30.7+11.7

Base Pairing Specificity and Selectivity

A key advantage of incorporating 2-thiouridine into oligonucleotides is the significant improvement in base pairing specificity, particularly in discriminating between adenine (B156593) (A) and guanine (B1146940) (G). uky.edunih.gov

While standard uridine can form a relatively stable "wobble" base pair with guanine, 2-thiouridine actively destabilizes this interaction. nih.govoup.com This discriminatory ability is crucial for enhancing the specificity of hybridization. The reason for this destabilization lies in the properties of the sulfur atom; its larger atomic radius and lower electronegativity compared to oxygen make it a weaker hydrogen bond acceptor. researchgate.net This weakens the interaction between the 2-position of the modified uridine and the N1-H of guanine, thereby disfavoring the G:s²U wobble pair. researchgate.net This increased ability to distinguish between A and G is a significant benefit for applications requiring high fidelity, such as in antisense therapies and diagnostics. uky.edunih.gov

Impact of 2'-O-Allyl Modification on Hybridization Thermodynamics

The 2'-O-allyl modification, like other 2'-O-alkyl groups, influences the thermodynamics of hybridization primarily by affecting the conformational pre-organization of the oligonucleotide strand. oup.comresearchgate.net The presence of an alkyl group at the 2' position restricts the sugar pucker to the C3'-endo conformation, which is the geometry required for an A-form helix. oup.com This pre-organization of the single strand reduces the entropic penalty associated with duplex formation, as the strand is already in a conformation favorable for binding.

Thermodynamic Contributions of 2-Thiouridine to RNA Hybridization

The significant stabilization that 2-thiouridine imparts to RNA duplexes is not solely due to stronger hydrogen bonding but is largely thermodynamic in origin. The primary mechanism is believed to be a stabilizing effect that is entropic in nature. nih.govoup.com This effect stems from the s²U-induced pre-organization of the single-stranded RNA prior to hybridization. nih.govoup.com

The table below summarizes thermodynamic parameters for duplexes containing a central U:A or s²U:A pair, highlighting the favorable free energy change upon modification.

Duplex TypeΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)
Native (U:A)-55.2-44.8-10.4
Modified (s²U:A)-53.4-41.7-11.7

Investigation of Non-Canonical Base Pairing Interactions (e.g., s²U:s²U)

Recent research has uncovered that 2-thiouridine can participate in unusual and surprisingly stable non-canonical base pairs. nih.govuchicago.edunih.gov Specifically, an s²U:s²U self-pair has been discovered that stabilizes an RNA duplex to a degree comparable to that of a canonical A:U base pair. nih.govacs.orgnih.gov

High-resolution crystal structures reveal that the s²U:s²U pair has a similar geometry and stacking interaction to a standard U:U mismatch. nih.govuchicago.edunih.gov The notable difference is the formation of a C=S···H–N hydrogen bond, which replaces the C=O···H–N bond found in the U:U pair. uchicago.edunih.gov The thermodynamic stability of this non-canonical pair is significant. Melting temperature analysis of a 9-bp RNA duplex showed that substituting a central A:U pair with a U:U mismatch decreased the Tₘ by 15.3°C. However, substituting the A:U pair with an s²U:s²U pair resulted in a Tₘ decrease of only 1.9°C, demonstrating its remarkable stability. uchicago.edu

This stability suggests that the stabilizing effect largely comes from the entropic pre-organization of both s²U-containing strands before they hybridize. uchicago.edu While the existence of such a stable mismatch could raise concerns about fidelity in biological processes, studies show that the correct A:s²U Watson-Crick pair still outcompetes the s²U:s²U pair, thus maintaining a low level of misincorporation. nih.govnih.gov

The table below shows melting temperatures for duplexes containing canonical and non-canonical pairs.

Central Base PairTₘ (°C)ΔTₘ vs. A:U (°C)
A:U53.0Ref.
U:U37.7-15.3
s²U:s²U51.1-1.9
A:s²U62.4+9.4

Thermodynamic Stability of Homomeric Pairs

The formation of homomeric pairs, where a modified nucleotide base pairs with itself, is a critical factor in determining the specificity and potential off-target effects of modified oligonucleotides. In the context of 2-thiouridine (s²U), studies have revealed the surprising stability of s²U:s²U homomeric pairs within an RNA duplex.

Research has shown that the presence of a s²U:s²U pair can stabilize an RNA duplex to a degree comparable to that of a canonical Watson-Crick A:U base pair. nih.govnih.gov This is in stark contrast to the significant destabilization caused by a U:U mismatch. The thermodynamic parameters for duplexes containing U:U, s²U:U, and s²U:s²U pairs highlight this trend. For instance, the free energy penalty associated with a U:U mismatch is substantially mitigated when one uridine is replaced by 2-thiouridine and is almost entirely overcome when both uridines are thiolated. nih.govoup.com This stabilization is thought to arise from a combination of factors, including a reduced desolvation penalty for the sulfur atom during duplex formation and preorganization of the single-stranded RNA. oup.com

Below is a table summarizing the thermodynamic parameters for RNA duplexes containing U:U, s²U:U, and s²U:s²U pairs from published research.

Duplex PairΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Tₘ (°C)
U:U-8.18-64.3-183.247.9
s²U:U-9.05-55.0-150.354.7
s²U:s²U-10.5-67.6-186.260.1

Note: The data presented here is for 2-thiouridine (s²U) without the 2'-O-allyl modification and is sourced from studies on specific oligonucleotide sequences. The exact values can vary depending on the sequence context. oup.comresearchgate.net

Biochemical and Molecular Biological Implications of 2 O Allyl 2 Thiouridine

Oxidative Modification and Cellular Desulfuration of 2-Thiouridine (B16713) Derivatives

The 2-thiocarbonyl group in 2-thiouridine and its derivatives, such as 2'-O-Allyl-2-thiouridine, is a primary target for oxidative damage, particularly under conditions of cellular oxidative stress nih.gov. This process, known as oxidative desulfuration, involves the removal of the sulfur atom from the C2 position of the pyrimidine (B1678525) ring. In vitro studies have demonstrated that 2-thiouridine (S2U), both as an individual nucleoside and within an RNA strand, is efficiently desulfurized when exposed to oxidizing agents mdpi.comnih.gov. This chemical transformation is not limited to laboratory conditions; it has been confirmed to occur in living eukaryotic cells, including baker's yeast and human cancer cells, when they are subjected to oxidative stress mdpi.compreprints.org. The resulting loss of the sulfur atom can significantly alter the biochemical properties and function of transfer RNA (tRNA) molecules containing these modified nucleosides mdpi.commdpi.com.

Chemical Pathways of Desulfuration

The oxidative desulfuration of 2-thiouridine derivatives is a chemically defined process that yields specific products depending on the reaction conditions.

Reactants and Products : When treated with oxidants like hydrogen peroxide (H₂O₂), 2-thiouridine (S2U) is converted into two primary products: uridine (B1682114) (U) and 4-pyrimidinone ribonucleoside (H2U) mdpi.comnih.govpreprints.org. The reaction proceeds through the formation of sulfur-oxidized intermediates, which may bear sulfenic, sulfinic, or sulfonic acid moieties nih.gov.

pH Dependence : The desulfuration pathway is highly dependent on the pH of the environment. Within the physiological pH range, a shift of just one unit can dramatically alter the product ratio. At a pH of 7.6, the reaction predominantly yields uridine. In contrast, at a more acidic pH of 6.6, 4-pyrimidinone nucleoside is the dominant product nih.govresearchgate.net.

Catalysis : This oxidative reaction can be catalyzed. For instance, cytochrome C, in the presence of hydrogen peroxide, has been shown to facilitate the oxidative desulfuration of 2-thiouridines nih.govmdpi.com.

The table below summarizes the pH-dependent outcomes of 2-thiouridine desulfuration by hydrogen peroxide.

pHMajor ProductMinor Product
6.64-pyrimidinone nucleoside (H2U)Uridine (U)
7.6Uridine (U)4-pyrimidinone nucleoside (H2U)

Data compiled from references nih.govresearchgate.net.

Cellular Responses to Oxidative Stress and tRNA Integrity

The desulfuration of 2-thiouridine derivatives within tRNA is a significant event in the cellular response to oxidative stress, leading to profound consequences for tRNA integrity and function.

In Vivo Occurrence : The process is not merely a chemical curiosity but a biologically relevant event. Studies have confirmed that 5-substituted 2-thiouridines located at the wobble position of the tRNA anticodon undergo oxidative desulfuration in yeast and various human cell lines when exposed to stressors like H₂O₂, sodium arsenite (NaAsO₂), or sodium hypochlorite (NaClO) mdpi.compreprints.org. Quantitative analysis has shown a corresponding decrease in the native 2-thiouridine derivative (e.g., mcm5S2U) and an increase in its desulfurated products (mcm5H2U and mcm5U) mdpi.compreprints.org.

Functional Consequences : The 2-thiocarbonyl group is crucial for the structural stability and decoding function of tRNA nih.govnih.gov. It helps maintain the rigid sugar conformation necessary for precise codon recognition, specifically favoring Watson-Crick base pairing with adenosine and restricting wobbling with guanosine nih.govnih.gov. The loss of this sulfur atom via desulfuration leads to:

Altered Conformation : The resulting 4-pyrimidinone nucleoside (H2U) adopts a different sugar pucker conformation compared to the original 2-thiouridine preprints.org.

Impaired Binding : This structural change significantly reduces the binding affinity of the tRNA for its complementary mRNA codon nih.govrsc.org.

Disrupted Translation : The disruption of proper codon-anticodon interactions can impair the fidelity and efficiency of protein synthesis, altering the translation of genetic information mdpi.commdpi.com.

The table below details the observed effects of various oxidative stressors on 2-thiouridine derivatives in the tRNA of eukaryotic cells.

Cellular SystemOxidative StressorObserved Effect on 2-Thiouridine in tRNA
Saccharomyces cerevisiae (Yeast)H₂O₂Significant decrease in mcm5S2U levels in tRNAGlu, indicating desulfuration mdpi.compreprints.org.
Human HEK293 CellsH₂O₂Decrease in mcm5S2U levels accompanied by a gradual increase in the desulfuration product mcm5H2U preprints.org.
Human Cancer CellsH₂O₂, NaAsO₂, NaClODetection of desulfuration products (mcm5H2U, mcm5U) upon treatment; some products also found in untreated cancer cells due to endogenous oxidative stress mdpi.commdpi.com.

Data compiled from references mdpi.compreprints.orgmdpi.com.

Advanced Research Applications and Biotechnological Utilities of 2 O Allyl 2 Thiouridine

Design and Application of Modified Oligonucleotide Probes

The incorporation of 2'-O-Allyl-2-thiouridine into oligonucleotide probes represents a strategic enhancement in the design of high-efficacy tools for nucleic acid research. These modifications are engineered to improve the fundamental characteristics of probes, including their stability, binding affinity, and specificity for target sequences. Oligonucleotide probes are essential for identifying and binding to specific DNA or RNA sequences in applications such as Northern and Southern blotting and fluorescence in situ hybridization (FISH) bio-rad.com.

The 2'-O-allyl modification, a three-carbon linear alkyl group attached to the ribose sugar, confers complete resistance to degradation by both DNA- and RNA-specific nucleases nih.gov. This enzymatic stability is a critical feature, as it prolongs the functional lifetime of the probe in biological environments, allowing for more robust and reliable detection of target molecules. Furthermore, studies have demonstrated that 2'-O-allyl modified oligoribonucleotides bind rapidly and stably to their targeted sequences. When compared to the widely used 2'-O-methyl probes, 2'-O-allyl derivatives show an increased level of specific binding nih.gov.

Complementing the 2'-O-allyl group, the 2-thiouridine (B16713) modification involves the substitution of the oxygen atom at the C2 position of the pyrimidine (B1678525) ring with a sulfur atom. This change significantly enhances the thermodynamic stability of the duplex formed between the probe and its target RNA nih.govnih.gov. Specifically, the A-s²U (adenosine-2-thiouridine) base pair is more stable than the canonical A-U base pair. This increased stability allows for the use of shorter probes while maintaining high affinity nih.govnih.gov. Crucially, the 2-thiouridine modification also improves binding selectivity; the stability difference between a correct A-s²U pair and a mismatched G-s²U pair is greater than that for A-U and G-U pairs, leading to more precise discrimination of target sequences nih.govnih.gov.

The synergistic effect of these two modifications in a single probe—nuclease resistance and high affinity from the 2'-O-allyl group, coupled with the enhanced thermal stability and specificity from 2-thiouridine—makes this compound a superior building block for designing advanced oligonucleotide probes for sensitive and specific RNA detection.

ModificationProperty EnhancedResearch Finding
2'-O-Allyl Nuclease ResistanceCompletely resistant to degradation by DNA- and RNA-specific nucleases. nih.gov
Binding AffinityBinds rapidly and stably to targeted sequences, with higher specific binding than 2'-O-methyl probes. nih.gov
2-Thiouridine Thermal StabilityDuplexes with a 2-thiouridine modification show significantly higher melting temperatures (Tm) compared to unmodified duplexes. nih.gov
Binding SpecificityIncreases the difference in stability between matched (A-s²U) and mismatched (G-s²U) base pairs, improving target discrimination. nih.govnih.gov

Development of Nucleic Acid-Based Research Tools

Antisense Oligonucleotides for RNA Targeting

Antisense oligonucleotides (ASOs) are synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets and modulate gene expression nih.gov. The incorporation of this compound into ASOs offers significant advantages for RNA targeting applications. The primary challenges in ASO development are ensuring nuclease resistance for in vivo stability and achieving high-affinity, specific binding to the target RNA.

The 2'-O-allyl modification directly addresses these challenges. Oligonucleotides containing this modification are exceptionally stable against enzymatic degradation nih.gov. This property is crucial for any therapeutic or research application in a biological system. Compared to first-generation ASOs, which often use phosphorothioate (B77711) linkages, and second-generation modifications like 2'-O-methyl, 2'-O-allyl modifications provide robust protection while also enhancing binding properties nih.govmdpi.com. Research has shown that biotinylated 2'-O-allyl probes are highly efficient at affinity-selecting ribonucleoprotein particles, indicating rapid and stable binding to target sequences in complex mixtures nih.gov.

The inclusion of 2-thiouridine further refines the ASO's performance. By increasing the thermal stability of the ASO-mRNA duplex, the 2-thiouridine modification can lead to enhanced potency nih.gov. This allows for the design of shorter ASOs that retain high efficacy, which can improve cellular uptake and reduce the potential for off-target effects. The improved specificity of 2-thiouridine in discriminating against mismatched bases is also critical, as it minimizes the binding of the ASO to unintended RNA sequences, thereby increasing the safety and precision of the gene-silencing effect nih.gov. The combination of nuclease resistance from the 2'-O-allyl group and the affinity-enhancing properties of 2-thiouridine makes it a potent modification for developing next-generation antisense therapeutics.

RNA Interference (RNAi) Applications

RNA interference (RNAi) is a natural biological process for gene silencing that utilizes small interfering RNAs (siRNAs) to guide the degradation of target mRNA nih.govysu.edu. Chemical modifications are often introduced into synthetic siRNAs to improve their stability, reduce off-target effects, and enhance their therapeutic potential ysu.edu.

While direct studies on this compound in siRNAs are not extensively documented, the known properties of each separate modification are highly relevant to RNAi design. The 2-thiouridine modification has been successfully incorporated into siRNAs, where it was shown to modulate the thermodynamic stability of the duplex and, in some cases, lead to more effective gene silencing. Introducing 2-thiouridine into functionally important sites of an siRNA duplex can significantly influence its activity nih.govnih.gov.

The 2'-O-allyl modification, like other 2'-O-alkyl modifications (e.g., 2'-O-methyl), is used to increase the nuclease resistance of oligonucleotides nih.govysu.edu. Enhanced stability is a key goal in siRNA design to prevent rapid degradation in the bloodstream and within cells. Therefore, incorporating a 2'-O-allyl group into an siRNA strand would be expected to increase its half-life, potentially leading to a more sustained gene silencing effect. The combination of the stability conferred by the 2'-O-allyl group and the thermodynamic and specificity enhancements from 2-thiouridine presents a promising strategy for creating more potent and durable siRNA molecules for therapeutic and research applications.

Microarray Technology for RNA Analysis

Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes by hybridizing labeled nucleic acids from a sample to a surface containing a large number of immobilized oligonucleotide probes bio-rad.com. The performance of a microarray is heavily dependent on the specificity and binding affinity of these probes.

The use of modified oligonucleotides is a key strategy for improving microarray performance. Probes made from 2'-O-methylated oligonucleotides, for instance, are used to study the secondary structure of target RNAs due to their high affinity nih.gov. Incorporating this compound into microarray probes could offer similar or superior benefits. The 2'-O-allyl modification would ensure the stability of the probes during fabrication and hybridization, while also enhancing binding to target RNA molecules nih.gov.

The 2-thiouridine modification would be particularly advantageous for increasing the signal-to-noise ratio in microarray experiments. By stabilizing the probe-target duplex, it allows for more stringent washing conditions, which helps to remove non-specifically bound transcripts nih.gov. Furthermore, its ability to better discriminate against mismatched sequences would reduce cross-hybridization, where a probe incorrectly binds to a non-target RNA that has a similar sequence nih.govnih.gov. This leads to more accurate and reliable gene expression data. While naturally occurring 2-thiouridine in cellular tRNA can contribute to background binding on some microarray platforms, its deliberate and strategic placement within a synthetic probe enhances specificity nih.gov.

Research ToolRole of 2'-O-Allyl ModificationRole of 2-Thiouridine ModificationCombined Potential Benefit
Antisense Oligonucleotides Provides complete nuclease resistance, increasing in vivo stability. nih.govEnhances binding affinity (Tm) and specificity for the target mRNA. nih.govnih.govHighly stable and potent ASOs with reduced off-target effects.
RNAi (siRNA) Expected to increase the metabolic stability and half-life of the siRNA duplex.Modulates thermodynamic properties and can increase gene silencing activity. nih.govMore durable and effective siRNA triggers for sustained gene silencing.
Microarray Probes Ensures probe stability and enhances binding kinetics. nih.govIncreases duplex stability for higher signal and specificity for better mismatch discrimination. nih.govImproved accuracy and reliability of gene expression profiling.

Integration into Synthetic Biology and Genetic Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes squarespace.comcam.ac.uk. This often involves the creation of novel genetic molecules with properties not found in natural DNA or RNA. Genetic engineering, a core tool of synthetic biology, enables the precise modification of cellular genetic material.

The use of chemically modified nucleosides like this compound is central to these efforts. By introducing synthetic components into nucleic acids, researchers can create molecules with tailored functionalities, such as enhanced stability, altered binding properties, and expanded chemical diversity. These engineered molecules can be integrated into living cells to create synthetic gene circuits that control cellular behavior in response to specific inputs squarespace.comresearchgate.net. For example, an oligonucleotide containing this compound could be used as a stable, high-affinity aptamer that binds a specific protein, thereby regulating a metabolic pathway or signaling cascade in a precisely engineered manner.

Development of Novel Aptamers and Ribozymes

Aptamers, short single-stranded nucleic acid molecules capable of binding to specific target molecules, and ribozymes, or catalytic RNAs, are powerful tools in therapeutics and diagnostics. glenresearch.com The efficacy of these molecules is often enhanced through chemical modifications that improve their stability, binding affinity, and resistance to nuclease degradation. The incorporation of this compound is a key strategy in the evolution of these functional nucleic acids.

The 2'-O-allyl group, a modification at the ribose sugar, is instrumental in conferring nuclease resistance, a critical attribute for in vivo applications. nih.gov This modification helps to stabilize the oligonucleotide against degradation by cellular enzymes, thereby increasing its biological half-life. nih.gov Furthermore, the presence of the 2-thio modification on the uridine (B1682114) base enhances the thermodynamic stability of RNA duplexes. Specifically, the substitution of the oxygen at position 2 with sulfur alters the electronic properties and hydrogen bonding capabilities of the nucleobase. nih.gov This leads to more stable and selective base pairing, particularly the s²U-A pair, compared to the natural U-A pair, while destabilizing wobble pairs like s²U-G. nih.govnih.gov This increased selectivity is crucial for the precise target recognition required by aptamers and the specific substrate cleavage by ribozymes.

Research on related 2'-modified nucleosides has paved the way for the development of highly stable and active ribozymes. For instance, hammerhead ribozymes containing 2'-deoxy-2'-C-allyl uridine modifications have been successfully synthesized to enhance their stability in biological fluids while retaining catalytic activity. nih.gov These findings underscore the utility of the 2'-allyl group in engineering robust catalytic RNAs. The combination of the 2'-O-allyl group for nuclease resistance and the 2-thiouridine for enhanced binding affinity and specificity presents a powerful approach for generating novel aptamers and ribozymes with superior performance characteristics for therapeutic and biotechnological applications. rsc.orgacs.orguchicago.edu

ModificationProperty ConferredImpact on Aptamers/Ribozymes
2'-O-Allyl Nuclease Resistance, Steric BulkIncreased in vivo stability, prolonged therapeutic effect.
2-Thiouridine Enhanced Duplex Stability, High Base-Pairing SelectivityImproved target binding affinity and specificity, enhanced catalytic efficiency.

Utilization in Modified Primers for Enzymatic Nucleic Acid Reactions

The performance of enzymatic nucleic acid reactions, such as the polymerase chain reaction (PCR), is highly dependent on the design and chemical nature of the primers. Modified primers are often employed to overcome challenges like non-specific amplification and to improve the sensitivity and yield of the reaction. The incorporation of this compound into primers offers a strategic advantage in this context.

Chemically stable modifications at the 3'-ends of primers have been shown to enhance PCR specificity. nih.gov While research has often focused on modifications like 2'-O-methyl ribonucleotides, the principles extend to other 2'-O-alkyl groups, including the allyl moiety. nih.govresearchgate.net These modifications can prevent the primer from acting as a substrate for DNA polymerase under conditions where non-specific binding might occur, thus reducing the formation of primer-dimers and other artifacts.

The 2-thiouridine modification contributes to the thermal stability of the primer-template duplex. Oligonucleotides containing 2-thiouridine form more stable duplexes with complementary RNA and DNA strands. nih.govnih.gov This enhanced stability can allow for higher annealing temperatures during PCR, which increases the stringency of primer binding and further minimizes non-specific amplification.

Furthermore, the use of thiol-modified primers has been demonstrated to enhance both the sensitivity and yield of PCR, in some cases by over 100-fold. nih.gov This improvement is thought to be related to altered interactions between the modified primers and the DNA polymerase, potentially leading to more efficient initiation of DNA synthesis. nih.gov The combination of the 2'-O-allyl group for conformational rigidity and the 2-thio modification for enhanced binding and potential favorable interactions with the polymerase makes this compound a valuable component in the design of high-performance primers for sensitive and specific nucleic acid amplification.

Primer Modification FeatureAdvantage in Enzymatic ReactionsResearch Finding
3'-end 2'-O-Alkyl Group Enhances PCR specificity by preventing non-specific extension.2'-O-methyl modifications at the 3'-end have been reported to improve specificity. nih.gov
2-Thiouridine Base Increases thermal stability of primer-template duplex.Duplexes with s²U-A pairs are more stable than those with U-A pairs. nih.gov
Thiol-Modification Can significantly improve PCR sensitivity and amplicon yield.Thiol-modified primers enhanced sensitivity by over 100-fold in certain assays. nih.gov

Engineering Novel RNA-Based Biomolecules

The field of synthetic biology is increasingly focused on the design and construction of novel RNA-based biomolecules with tailored functions for a wide array of applications, from therapeutics to materials science. The unique properties of this compound make it an attractive building block for the engineering of these sophisticated RNA architectures.

The dual modification provides a basis for creating RNA molecules with enhanced structural integrity and biological endurance. The 2-thiouridine modification is known to favor a C3'-endo sugar conformation, which pre-organizes the nucleic acid strand into an A-form helix, the typical conformation of RNA duplexes. nih.gov This conformational preference can stabilize complex RNA structures, such as those found in RNA origami, nanostructures, and synthetic riboswitches. The enhanced stability of base pairing involving 2-thiouridine further contributes to the robustness of these engineered molecules. nih.gov

The 2'-O-allyl group provides a chemical handle for further functionalization. The allyl group's double bond can participate in various chemical reactions, allowing for the site-specific conjugation of other molecules such as fluorophores, cross-linking agents, or therapeutic payloads. This capability is essential for creating multifunctional RNA biomolecules. For example, an RNA scaffold could be engineered for stability and target recognition using this compound, and then subsequently labeled or armed with a functional moiety via the allyl group.

The synthesis of oligonucleotides containing 2'-O-alkylated 2-thiouridine derivatives has been established, enabling their incorporation into custom RNA sequences. nih.gov This accessibility allows researchers to systematically investigate the impact of this modification on the structure and function of novel RNA designs, thereby expanding the toolbox for RNA engineering. By combining enhanced stability, structural pre-organization, and chemical versatility, this compound is a key component in the development of the next generation of RNA-based biomolecules.

Future Perspectives and Emerging Research Directions

Refinements in Stereoselective Synthetic Methodologies

The therapeutic potential of oligonucleotides containing 2'-O-Allyl-2-thiouridine is intrinsically linked to the efficiency, scalability, and stereochemical purity of its synthesis. Current methodologies, while effective, present opportunities for significant refinement. Future research is directed towards developing more robust and stereoselective synthetic routes to meet the demands of clinical development.

Furthermore, as the demand for modified oligonucleotides grows, scalable synthesis methods are essential. Future methodologies must be adaptable to large-scale production without compromising yield or purity. This includes exploring flow chemistry techniques and minimizing the use of hazardous reagents to create more sustainable and industrially viable synthetic processes.

Synthetic StrategyKey FeaturesFuture Refinements
Silylene-Mediated Alkylation Simultaneous protection of 3'- and 5'-OH groups, enabling regioselective 2'-O-allylation nih.gov.Development of chiral silylene protecting groups to induce stereoselectivity.
Catalyst-Controlled Allylation Use of chiral catalysts (e.g., based on Keck allylation) to direct the stereochemical outcome of the reaction nih.gov.Design of new, more efficient catalysts specific for 2'-O-allylation; optimization for scalability.
Enzymatic Synthesis Potential for high stereospecificity using engineered enzymes.Discovery or engineering of enzymes capable of specifically synthesizing 2'-O-allyl nucleosides.
Flow Chemistry Continuous processing for improved scalability, safety, and process control.Adaptation and optimization of current synthetic routes for continuous flow systems.

Advanced Computational Modeling of Nucleic Acid Interactions and Dynamics

Understanding the structural and dynamic consequences of incorporating this compound into an RNA duplex is crucial for the rational design of oligonucleotides with optimal properties. Advanced computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens through which to view these effects at an atomic level nih.gov. However, the accuracy of such simulations is highly dependent on the quality of the force fields used to describe the interatomic interactions nih.gov.

A significant challenge in simulating modified nucleic acids is the lack of robust and validated force-field parameters for non-canonical residues nih.govnih.gov. While current generation Amber nucleic acid force fields, such as OL3 for RNA, are well-refined for standard nucleotides, parameters for modified versions are often underdeveloped nih.govacs.orgambermd.org. This gap can lead to inaccuracies in predicting the conformational preferences of the modified sugar, the dynamics of the allyl group, and the altered hydrogen bonding and stacking interactions of the 2-thiouracil (B1096) base.

Future research will focus on the development and validation of specific force-field parameters for this compound. This involves high-level quantum mechanical calculations to derive accurate partial charges, bond lengths, angles, and dihedral parameters for the modification. Tools like modXNA, which provides a framework for parametrizing modified nucleotides, represent a step in this direction nih.govacs.org. With refined parameters, MD simulations can more accurately predict how this modification influences:

RNA Duplex Stability: Quantifying the thermodynamic contributions to duplex stabilization.

Solvation and Ion Binding: Modeling the interaction of the modified duplex with the surrounding solvent and ions.

Protein-RNA Recognition: Simulating how the modification impacts binding to target proteins, including enzymes like RNase H or the RISC complex.

Force FieldTarget MoleculeKey Features & LimitationsFuture Direction
Amber OL3 RNARecommended for standard RNA simulations ambermd.org. Lacks specific parameters for many modifications.Integration of validated parameters for this compound.
CHARMM DNA/RNAAn alternative to Amber force fields nih.gov. Also requires specific parametrization for modified nucleosides.Development of a CHARMM-compatible parameter set for thio- and allyl-modified nucleosides.
modXNA Modified Nucleic AcidsA tool to derive and build modified nucleotides for use with Amber force fields nih.govacs.org.Application of the modXNA workflow to generate and validate parameters for this compound.

High-Throughput Screening for Novel Functional Analogs

While this compound itself is a valuable modification, the vast chemical space of related structures remains largely unexplored. High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large libraries of oligonucleotides containing analogs of this modification to identify candidates with superior therapeutic properties oup.comnih.gov.

Future HTS campaigns will likely focus on screening libraries of antisense or siRNA oligonucleotides where the 2'-O-allyl and/or the 2-thio functionalities are systematically varied. For instance, libraries could be constructed with different lengths of the 2'-O-alkyl chain (e.g., methyl, ethyl, propargyl) or with alternative modifications at the 2-position of the uracil (B121893) base. The goal of these screens would be to identify novel analogs with enhanced characteristics, such as:

Increased binding affinity to the target mRNA.

Improved nuclease resistance and in vivo stability.

Reduced off-target effects.

Enhanced cellular uptake and functional delivery.

Developing robust HTS assays is critical for this endeavor. Luciferase-based reporter assays, which can measure the functional activity of splice-switching or siRNA oligonucleotides, are particularly well-suited for HTS formats nih.gov. Additionally, screens could be designed to identify small molecules that act synergistically with this compound-modified oligonucleotides to improve their delivery and efficacy oup.com.

HTS Assay TypePrincipleApplication for this compound Analogs
Reporter Gene Assays Quantifies the activity of splice-switching or siRNA oligonucleotides by measuring the expression of a reporter protein (e.g., luciferase) nih.gov.Screening libraries of modified oligonucleotides to identify analogs with the highest potency in downregulating or modifying the target gene.
Thermal Shift Assays Measures the change in melting temperature (Tm) of an oligonucleotide duplex upon binding, indicating stability.Evaluating the binding affinity and thermodynamic stability of analog-containing duplexes.
Cell-Based Phenotypic Screens Assesses the effect of modified oligonucleotides on a specific cellular phenotype (e.g., cell viability, apoptosis).Identifying analogs that produce a desired biological outcome with minimal toxicity.
Small Molecule Synergist Screens Identifies small molecules that enhance the activity of a specific modified oligonucleotide oup.com.Discovering compounds that improve the intracellular trafficking and endosomal escape of this compound-modified oligonucleotides.

Exploration of Additional Biological Roles and Pathways of Thio-Modified Nucleosides

Naturally occurring thio-modified nucleosides, such as 2-thiouridine (B16713) (s²U) and its derivatives, are predominantly found in the anticodon loop of transfer RNAs (tRNAs), where they play a critical role in maintaining translational fidelity and efficiency nih.govnih.gov. The 2-thio modification restricts the conformational flexibility of the nucleoside, promoting the proper codon-anticodon pairing. The biosynthesis of these modifications involves complex enzymatic pathways, often utilizing cysteine desulfurases like IscS to deliver sulfur nih.govnih.gov.

An emerging area of research is the exploration of biological roles for thio-modified nucleosides beyond their canonical function in tRNA. Recent studies have shown that RNA-derived modified nucleosides can be exported from the cell and can influence cellular processes like autophagy nih.gov. This raises the intriguing possibility that synthetic analogs like this compound, or its metabolites, could have unforeseen biological activities.

Future research will aim to:

Investigate Non-Canonical Roles: Determine if incorporating this compound into mRNAs or long non-coding RNAs can influence their stability, localization, or interaction with RNA-binding proteins, thereby modulating gene expression through novel mechanisms.

Identify Metabolic Pathways: Elucidate how this compound-modified oligonucleotides are metabolized within the cell. Identifying the enzymes that recognize and process this modification could reveal new biological pathways and potential off-target interactions.

Explore Signaling Functions: Investigate whether the modified nucleoside or its breakdown products can act as signaling molecules, similar to how naturally occurring modified nucleosides can modulate cellular responses nih.gov. This could uncover new therapeutic applications or potential toxicity mechanisms.

Thiolation Pathway ComponentFunction in Natural Thionucleoside SynthesisPotential Interaction with Synthetic Analogs
IscS (Cysteine Desulfurase) Provides sulfur for the thiolation of uridine (B1682114) and cytidine (B196190) in tRNA nih.govnih.gov.May be involved in the catabolism or potential endogenous modification of synthetic thio-nucleosides.
MnmA Catalyzes the 2-thiolation of U34 in certain tRNAs nih.govnih.gov.Could potentially recognize and interact with 2-thiouridine-containing synthetic oligonucleotides.
ThiI Catalyzes the 4-thiolation of U8 in tRNA nih.gov.Less likely to interact directly due to positional specificity, but highlights the complexity of cellular thiolation machinery.
Equilibrative Nucleoside Transporters (ENTs) Mediate the transport of modified nucleosides across cell membranes nih.gov.Could be responsible for the cellular uptake or efflux of this compound or its metabolites, influencing therapeutic efficacy and bystander effects.

Development of Site-Specific Incorporation Techniques for Complex RNA Structures

The synthesis of long, complex RNA molecules, such as messenger RNA (mRNA) or single-guide RNAs (sgRNAs) for CRISPR applications, containing site-specific modifications like this compound presents a formidable challenge. While solid-phase phosphoramidite (B1245037) chemistry is highly effective for synthesizing shorter oligonucleotides (typically under 100 nucleotides), its efficiency decreases significantly with increasing length nih.gov.

To overcome this limitation, the future of modified RNA synthesis lies in the development and refinement of chemoenzymatic approaches. These methods combine the flexibility of chemical synthesis for producing short, modified RNA fragments with the efficiency of enzymatic ligation to assemble them into the final, full-length product biorxiv.orgcarmodyqs.com.

Emerging research directions in this area include:

Improving Ligation Efficiency: T4 RNA ligase 1 (RNL1) and T4 RNA ligase 2 (RNL2) are commonly used for joining RNA fragments biorxiv.org. However, the efficiency of these ligations can be hampered by the secondary structure of the RNA fragments. Future work will focus on optimizing ligation conditions, using DNA splints to break up inhibitory RNA structures, and engineering ligases with improved performance and substrate scope biorxiv.orgresearchgate.net.

Orthogonal Ligation Chemistries: Exploring non-enzymatic, chemically-driven ligation strategies, such as click chemistry, could provide an alternative route for assembling modified RNA fragments. This would bypass the potential limitations of enzyme substrate specificity.

Enzymatic Incorporation during Transcription: Another promising avenue is the direct enzymatic incorporation of modified nucleotide triphosphates during in vitro transcription. While challenging due to the need for RNA polymerases that can efficiently accept the modified substrate, success in this area could revolutionize the synthesis of long, modified RNAs. Research into engineering polymerases with broader substrate tolerance is a key aspect of this approach.

Incorporation TechniqueDescriptionAdvantagesChallenges & Future Directions
Solid-Phase Synthesis Stepwise chemical addition of phosphoramidite building blocks on a solid support nih.govnih.gov.High fidelity for site-specific modification; suitable for short RNAs.Length limitations (<100 nt); decreasing yield with increasing length.
Enzymatic Splint Ligation Uses enzymes (e.g., T4 RNA Ligase 2) to join two or more RNA fragments aligned on a complementary DNA splint biorxiv.orgresearchgate.net.Enables synthesis of long RNAs with internal modifications.Ligation efficiency can be low due to RNA structure; requires multiple fragments. Optimization of splints and enzymes biorxiv.org.
Chemoenzymatic Synthesis A hybrid approach combining chemical synthesis of modified fragments with enzymatic ligation carmodyqs.com.Combines the versatility of chemical synthesis with the efficiency of enzymatic assembly for long, complex RNAs.Requires optimization of both synthesis and ligation steps for overall yield.
Polymerase-Mediated Incorporation Direct incorporation of a modified nucleoside triphosphate during in vitro transcription rsc.org.Potentially a one-step method for generating long, modified RNAs.Requires RNA polymerases that can efficiently recognize and incorporate the modified nucleotide. Engineering polymerases is a key research focus.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.